molecular formula C24H29FN6 B1684352 Ralimetinib CAS No. 862505-00-8

Ralimetinib

Cat. No.: B1684352
CAS No.: 862505-00-8
M. Wt: 420.5 g/mol
InChI Key: XPPBBJCBDOEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ralimetinib, also known as LY2228820, is a small molecule inhibitor primarily targeting p38 mitogen-activated protein kinase (MAPK). It was developed by Eli Lilly and Company for its potential therapeutic effects in cancer treatment. This compound is known for its ability to selectively inhibit p38 MAPK α/β, which plays a crucial role in the regulation of inflammatory responses and cell differentiation .

Mechanism of Action

Target of Action

Ralimetinib, also known as LY2228820, was initially developed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway . Recent studies have suggested that it primarily functions as an inhibitor of the epidermal growth factor receptor (egfr) .

Mode of Action

This compound was thought to inhibit the p38 MAPK pathway, which is known to regulate the production of cytokines in the tumor microenvironment and enable cancer cells to survive despite oncogenic stress, radiotherapy, chemotherapy, and targeted therapies . Recent research suggests that this compound functions primarily as an egfr inhibitor . It has been shown to inhibit EGFR kinase activity, and its effects are blocked by the expression of the EGFR-T790M gatekeeper mutation .

Biochemical Pathways

The p38 MAPK pathway, originally thought to be the primary target of this compound, plays a crucial role in cellular responses to stress signals from the environment . The discovery of this compound’s action on egfr suggests that it may also impact the egfr signaling pathway, which is involved in regulating cell growth and survival .

Pharmacokinetics

In clinical trials, this compound was administered orally every 12 hours on days 1 to 14 of a 28-day cycle . The plasma exposure of this compound (Cmax and AUC) increased in a dose-dependent manner .

Result of Action

This compound has been shown to inhibit EGFR kinase activity, which can lead to a decrease in cell proliferation and survival . In addition, it has been used in trials studying the treatment of various types of cancer, including postmenopausal, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the p38 MAPK pathway, which this compound was originally designed to target, is activated in response to environmental factors, oncogenic stress, radiotherapy, and chemotherapy . Furthermore, the EGFR pathway, which this compound is now known to inhibit, can also be influenced by the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ralimetinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of key intermediates, followed by coupling reactions and cyclization steps. The process involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity.

    Intermediate Preparation: The synthesis starts with the preparation of tert-butyl-4-fluorophenyl imidazole and 2,2-dimethylpropyl imidazo[4,5-b]pyridine.

    Coupling Reaction: These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.

    Cyclization: The coupled product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems helps in maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ralimetinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, Ralimetinib is used as a tool compound to study the p38 MAPK pathway. It helps in understanding the role of this pathway in various cellular processes and in the development of new inhibitors.

Biology

This compound is used in biological research to investigate its effects on cell signaling, inflammation, and apoptosis. It is particularly useful in studying the molecular mechanisms underlying these processes.

Medicine

In medicine, this compound has been explored for its potential in treating various cancers, including ovarian cancer and breast cancer. Clinical trials have shown that this compound can inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents .

Industry

This compound is also used in the pharmaceutical industry for the development of new therapeutic agents targeting the p38 MAPK pathway. Its selective inhibition properties make it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    SB203580: Another p38 MAPK inhibitor, but less selective compared to Ralimetinib.

    VX-702: A potent p38 MAPK inhibitor with similar applications in cancer research.

    BIRB 796: Known for its high potency and selectivity towards p38 MAPK.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency towards p38 MAPK α/β. Unlike some other inhibitors, it does not significantly affect other MAPK pathways, such as JNK and ERK, making it a more targeted therapeutic option .

This compound’s unique properties and potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6
Record name Ralimetinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ralimetinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235456
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862505-00-8
Record name 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862505-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ralimetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralimetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib
Reactant of Route 2
Reactant of Route 2
Ralimetinib
Reactant of Route 3
Reactant of Route 3
Ralimetinib
Reactant of Route 4
Reactant of Route 4
Ralimetinib
Reactant of Route 5
Reactant of Route 5
Ralimetinib
Reactant of Route 6
Ralimetinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.